1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine
Overview
Description
1-Cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the trifluoromethyl group in the benzyl moiety enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the reaction of 1-cyclohexylpiperazine with 2-(trifluoromethyl)benzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-Cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The piperazine moiety can interact with various neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-4-benzylpiperazine: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
1-Cyclohexyl-4-(4-fluorobenzyl)piperazine: Contains a fluorine atom instead of a trifluoromethyl group, affecting its lipophilicity and metabolic stability.
Uniqueness
1-Cyclohexyl-4-[2-(trifluoromethyl)benzyl]piperazine is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound in drug design and development, offering potential advantages in terms of bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
1-cyclohexyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2/c19-18(20,21)17-9-5-4-6-15(17)14-22-10-12-23(13-11-22)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIGHZKBHDKEFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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